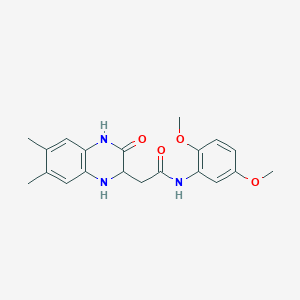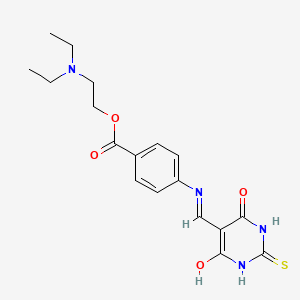
2-(diethylamino)ethyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(diethylamino)ethyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural features and potential biological activities. For instance, the first paper describes Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, a novel anti-juvenile hormone agent, which shows the ability to induce precocious metamorphosis in larvae, suggesting that the compound of interest may also have biological activity worth exploring . The second paper discusses the synthesis and characterization of a complex molecule with a benzoyl and pyrazole moiety, which could imply that the compound of interest may also have a complex synthesis pathway and a variety of interactions due to its structural complexity .
Synthesis Analysis
The synthesis of the compound of interest is not detailed in the provided papers. However, the synthesis of related compounds involves multi-step organic reactions, which may include the formation of esters, amides, and the use of protecting groups. For example, the synthesis of Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate involves the introduction of an ethoxycarbonyl group on the benzene ring, which is crucial for its biological activity . Similarly, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate involves the reaction of several complex molecules, including a benzoyl chloride derivative and ammonium thiocyanate . These examples suggest that the synthesis of the compound of interest would likely be complex and require careful planning and execution.
Molecular Structure Analysis
The molecular structure of the compound of interest would likely be intricate, given the presence of multiple functional groups and a potentially large molecular framework. The second paper provides insight into the structural analysis of a complex molecule, where spectroscopic methods such as IR, Raman, (1)H NMR, and (13)C NMR, as well as X-ray diffraction, were used to characterize the molecule . These techniques would be essential in analyzing the molecular structure of the compound of interest, providing information on bond lengths, bond angles, and the overall geometry of the molecule.
Chemical Reactions Analysis
While the specific chemical reactions of the compound of interest are not discussed, the papers provide examples of the types of reactions that similar compounds may undergo. For instance, the anti-juvenile hormone activity of Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate suggests that it interacts with biological receptors, which could be antagonized by other compounds such as methoprene . The second paper's compound involves carbonothioyl groups, which could potentially undergo nucleophilic attacks or participate in the formation of hydrogen bonds, indicating a reactivity that could be relevant to the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest would be influenced by its molecular structure. The presence of multiple functional groups would affect its solubility, melting point, and stability. The second paper's use of theoretical calculations to predict vibrational frequencies and geometric parameters could also be applied to the compound of interest to anticipate its properties . Additionally, the HOMO and LUMO energy calculations provide insight into the electronic properties of the molecule, which are important for understanding its reactivity and potential interactions with other molecules .
科学的研究の応用
Synthesis and Chemical Properties
- Compounds with structures related to the queried chemical have been synthesized for potential applications in various fields. For instance, the synthesis of N-10-methyl-4-thiofolic acid and related compounds aimed at creating potential inhibitors of the cofactor forms of tetrahydrofolate. These compounds were synthesized through complex chemical reactions, involving intermediates that could be related in structure to the queried compound (Elliott et al., 1975).
Applications in Materials Science
- Pyrimidine derivatives, which are structurally related to the compound of interest, have been synthesized and evaluated for their potential in materials science. For example, polyamides containing uracil and adenine were synthesized for their unique properties, which might be of interest in the development of new materials (Hattori & Kinoshita, 1979).
Biological Applications
- Some compounds with a similar structural framework have shown promising biological activities. For instance, novel compounds derived from visnaginone and khellinone exhibited significant analgesic and anti-inflammatory activities, suggesting potential therapeutic applications (Abu‐Hashem et al., 2020).
Herbicidal Activity
- Analogues with similar chemical structures have been evaluated for their herbicidal activity, indicating the potential use of such compounds in agriculture. For example, derivatives of methyl 6-acetyl-2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate were studied for their effectiveness against Barnyard grass, leading to the development of novel herbicides (Tamaru et al., 1997).
Photophysical Characteristics
- The photophysical properties of compounds structurally related to the queried chemical have been studied, with findings indicating potential applications in fluorescent materials and sensors. For instance, derivatives involving benzimidazole, benzoxazole, and benzothiazole showed excited-state intramolecular proton transfer (ESIPT) pathways, leading to unique absorption and emission properties (Padalkar et al., 2011).
特性
IUPAC Name |
2-(diethylamino)ethyl 4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-3-22(4-2)9-10-26-17(25)12-5-7-13(8-6-12)19-11-14-15(23)20-18(27)21-16(14)24/h5-8,11H,3-4,9-10H2,1-2H3,(H3,20,21,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGLRHPENJNTEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N=CC2=C(NC(=S)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(diethylamino)ethyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

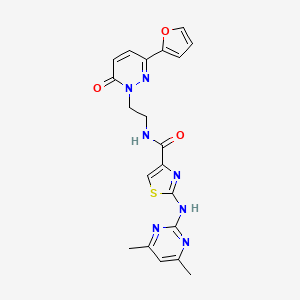

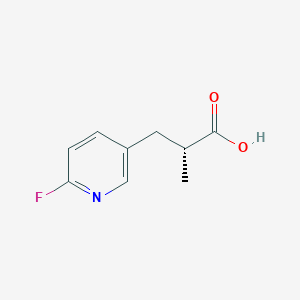
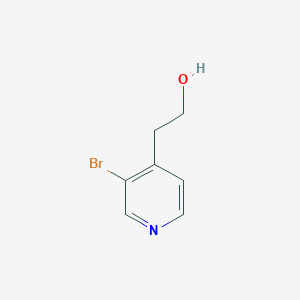
![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2501045.png)
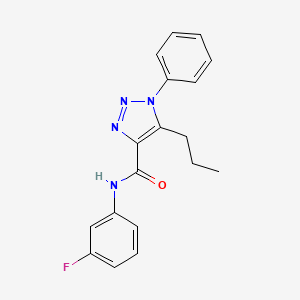
![tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate hydrochloride](/img/structure/B2501048.png)
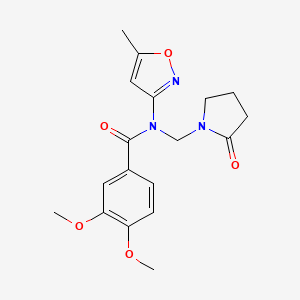
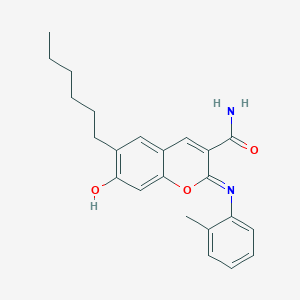
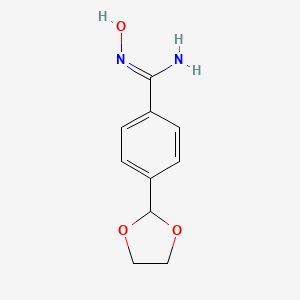
![4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2501055.png)
![Ethyl 2-[(4-methylphenyl)amino]propanoate](/img/structure/B2501057.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide](/img/structure/B2501059.png)
